N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC16277211
Molecular Formula: C23H31N5O3
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H31N5O3 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H31N5O3/c1-4-6-7-12-27-19(24)17(22(29)25-11-9-14-31-5-2)15-18-21(27)26-20-16(3)10-8-13-28(20)23(18)30/h8,10,13,15,24H,4-7,9,11-12,14H2,1-3H3,(H,25,29) |
| Standard InChI Key | ILNPZFVFWNEYPS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C2=C(C=C(C1=N)C(=O)NCCCOCC)C(=O)N3C=CC=C(C3=N2)C |
Introduction
N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique triazatricyclo structure with multiple functional groups, including a carboxamide group, an imino group, and a pentyl chain. This compound's molecular formula is C22H27N3O4, and it has a molecular weight of 397.5 g/mol, although there is a discrepancy in reported molecular weights, with some sources indicating 425.5 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps, often requiring coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate these reactions. The exact synthesis pathway may vary depending on the starting materials and desired intermediates.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry as a lead compound for drug development due to its unique structural properties. Its complex structure and functional groups may enhance its reactivity and biological activity, making it a candidate for further research in drug discovery.
Materials Science
In materials science, it could be used for creating novel polymers or coatings, leveraging its unique chemical properties to develop materials with specific functionalities.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Triazatricyclo structure, carboxamide, imino, pentyl chain | Complex structure with multiple functional groups |
| 1-Amino-2-methylpyrimidine | Pyrimidine ring | Different reactivity due to nitrogen placement |
| 2-Pyridone | Pyridine ring and carbonyl | Strong hydrogen bonding capabilities |
| 6-Methyluracil | Uracil base | Significant biological activity as an antimetabolite |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume